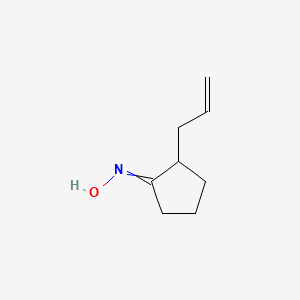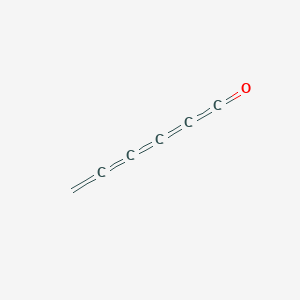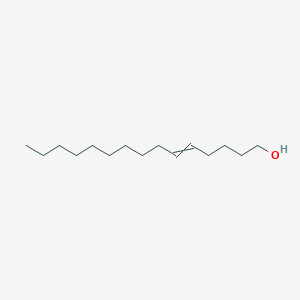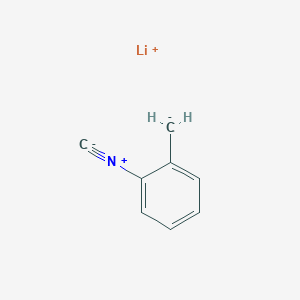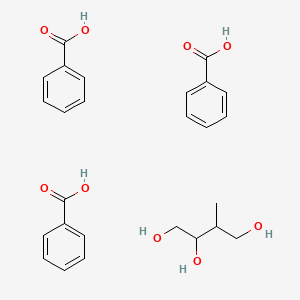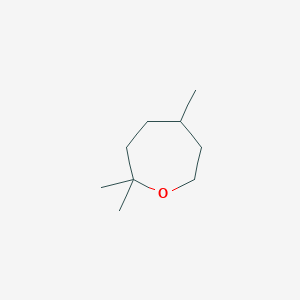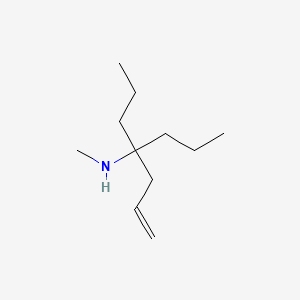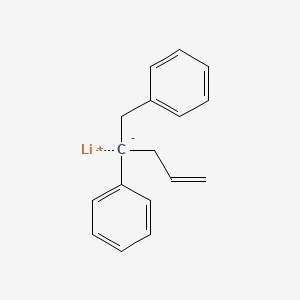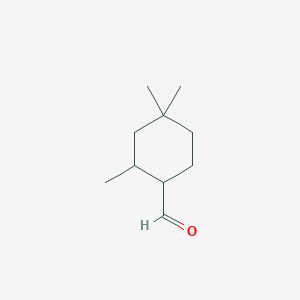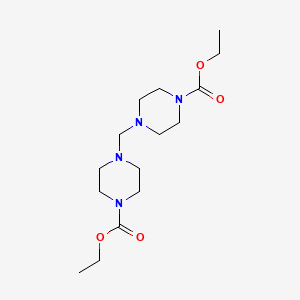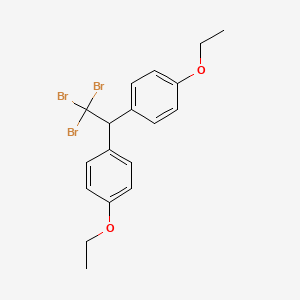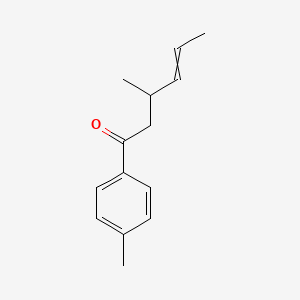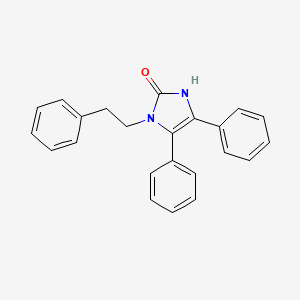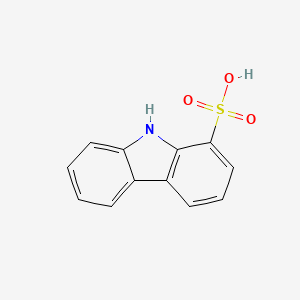
9H-Carbazole-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-1-sulfonic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole itself is a heterocyclic aromatic compound with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. The sulfonic acid group attached to the carbazole nucleus enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1-sulfonic acid typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with chlorosulfonic acid under controlled conditions. The reaction is carried out by adding carbazole to cold chlorosulfonic acid, followed by heating the mixture to maintain a temperature of 60-70°C for several hours. The resulting product is then poured into ice-water, and the solid product is filtered and recrystallized from ethanol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation reaction is carefully monitored to avoid over-sulfonation and to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or alkylated carbazole derivatives.
Scientific Research Applications
Chemistry: 9H-Carbazole-1-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in medicinal chemistry due to their biological activities. They exhibit properties such as antibacterial, antifungal, and anticancer activities. Research is ongoing to explore their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and electronic materials. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 9H-Carbazole-1-sulfonic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group enhances the compound’s solubility and allows it to interact with biological molecules more effectively. These interactions can lead to inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the sulfonic acid group.
9H-Carbazole-3-sulfonic acid: A similar compound with the sulfonic acid group at a different position.
9H-Carbazole-9-sulfonic acid: Another derivative with the sulfonic acid group at the nitrogen atom.
Uniqueness: 9H-Carbazole-1-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its reactivity and solubility. This positional isomerism can lead to different chemical and biological properties compared to other sulfonated carbazole derivatives .
Properties
CAS No. |
64078-74-6 |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
9H-carbazole-1-sulfonic acid |
InChI |
InChI=1S/C12H9NO3S/c14-17(15,16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H,(H,14,15,16) |
InChI Key |
WTZQJWITZKKMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
